molecular formula C24H40N5O8+ B1209544 2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid

2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid

Cat. No. B1209544
M. Wt: 526.6 g/mol
InChI Key: VEVRNHHLCPGNDU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Desmosine is an amino acid derivative comprised of three allysyl side chains plus one unaltered lysyl side chain from the same or neighboring polypeptides condensed into a pyridinium ring. Desmosine is found in elastin and its detection in urine, plasma, or sputum samples can be used as a marker for excessive elastin degradation, which is associated with chronic obstructive pulmonary disease (COPD) and other pathologies.
A rare amino acid found in elastin, formed by condensation of four molecules of lysine into a pyridinium ring.

Scientific Research Applications

Elastin Cross-Link Analysis

A study by Umeda et al. (2001) isolated and analyzed two amino acids from bovine ligamentum nuchae elastin hydrolysates, revealing pyridine cross-links in elastin. These cross-links, named desmopyridine (DESP) and isodesmopyridine (IDP), were identified to have structures involving 2,3,5-trisubstituted and 3,4,5-trisubstituted pyridine skeletons, similar to the queried compound. This research is significant for understanding the aging and damage of aortic elastin, with potential implications in cardiovascular health and disease research (Umeda et al., 2001).

Catalytic Activity in Hydrolysis

Zhang et al. (2007) synthesized multidentate ligands containing tripodal pyridyl-amine moieties tethered to a carboxylate group. These ligands were used to create copper(II) complexes that demonstrated significant activity in promoting the hydrolysis of activated ester compounds. This research indicates potential applications of similar pyridyl-amine carboxylate structures in catalysis and chemical synthesis (Zhang et al., 2007).

Material Science Applications

Guan et al. (2015) developed pyridine-containing aromatic diamine monomers, closely related to the queried compound, for the synthesis of high-performance polymers. These polymers, characterized by their solubility, thermal, mechanical, and optical properties, are useful in material science for creating transparent polyimides with potential applications in electronics and optics (Guan et al., 2015).

Synthesis of Bioactive Substances

Shilin et al. (2019) reported on the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with pyridin-2-yl substituents. These substances, due to the introduction of pyridine fragments into amino acid structures, show potential in investigating biological activity for therapeutic applications, such as in antibiotics, anti-sclerotic, and antidepressant drugs (Shilin et al., 2019).

properties

IUPAC Name

2-amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVRNHHLCPGNDU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N5O8+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864297
Record name 6-[4-(4-Amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(4-Amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]norleucine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid
Reactant of Route 2
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2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid
Reactant of Route 4
2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid
Reactant of Route 5
2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid
Reactant of Route 6
2-Amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid

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